

Chemical properties and reactivity of 6-Chloro-2-cyano-3-nitropyridine

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Compound of Interest

Compound Name: *6-Chloro-2-cyano-3-nitropyridine*

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An In-depth Technical Guide to **6-Chloro-2-cyano-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to **6-Chloro-2-cyano-3-nitropyridine**, a versatile intermediate in organic synthesis.

Chemical and Physical Properties

6-Chloro-2-cyano-3-nitropyridine, with the CAS number 93683-65-9, is a light yellow crystalline solid.^[1] It is an important building block in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceuticals and agrochemicals.^[2] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₂ ClN ₃ O ₂	[1][3]
Molecular Weight	183.55 g/mol	[1][3]
Appearance	Light yellow crystal / White crystalline powder	[1][4]
Melting Point	118-120 °C	[1][5]
Boiling Point	347.2 °C at 760 mmHg	[1][4]
Density	1.578 g/cm ³ (1.6 ± 0.1 g/cm ³ predicted)	[1][4][5]
Flash Point	163.781 °C	[1]
Refractive Index	1.604	[1]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1][5]
Purity	≥97% (HPLC) / 98% / 99% min	[1][3][4][6]
SMILES	N#CC1=NC(Cl)=CC=C1-- INVALID-LINK--=O	[3]

Reactivity and Chemical Behavior

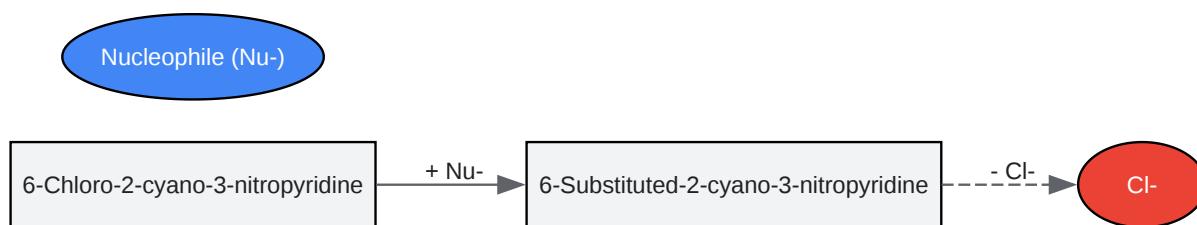
The chemical reactivity of **6-Chloro-2-cyano-3-nitropyridine** is primarily dictated by the interplay of its three functional groups on the pyridine ring: the chloro, cyano, and nitro groups. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, making it susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (NAS).^{[2][7]} The pyridine nitrogen and the strongly electron-withdrawing nitro and cyano groups stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction, thus facilitating the substitution.^[7]
^[8]

Common nucleophiles that can displace the chloride include:

- Amines (ammonolysis) to form amino-pyridines.[9][10]
- Alkoxides to form alkoxy-pyridines.[10]
- Hydroxides to form hydroxypyridines.



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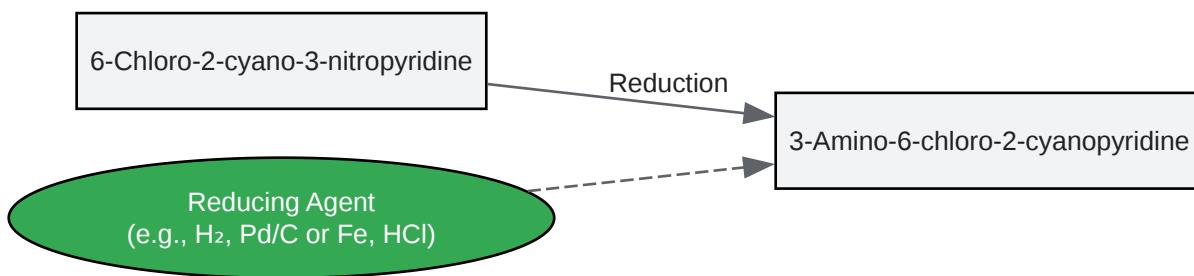
Caption: General scheme for nucleophilic substitution.

Reduction of the Nitro Group

The nitro group at the 3-position can be readily reduced to an amino group, providing a key step for further functionalization, such as in the synthesis of fused heterocyclic systems like pyrido[3,2-d]pyrimidines.[1] This transformation is a common strategy in medicinal chemistry.[11]

A variety of reducing agents can be employed, with the choice depending on the desired chemoselectivity and the presence of other reducible functional groups.[11][12] Common methods include:

- Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[12][13]
- Metal-Acid Systems: Iron (Fe) or Tin (Sn) in the presence of an acid like acetic acid or hydrochloric acid.[10][13]
- Other Reagents: Stannous chloride (SnCl_2) is a mild reagent often used for this purpose.[10][13] Trichlorosilane in the presence of a base is another effective method.[14][15]



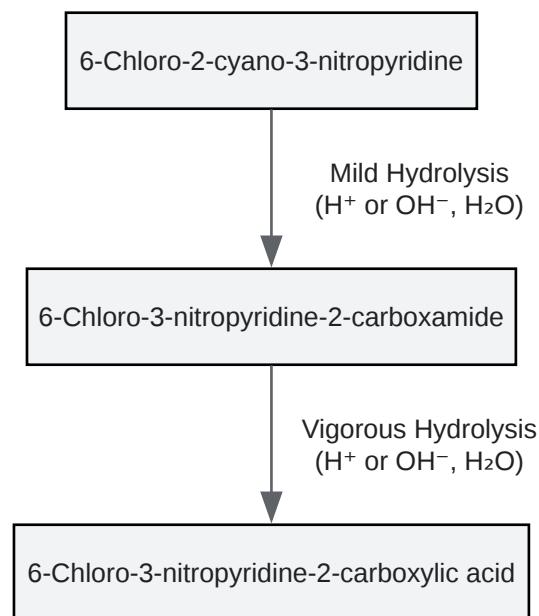
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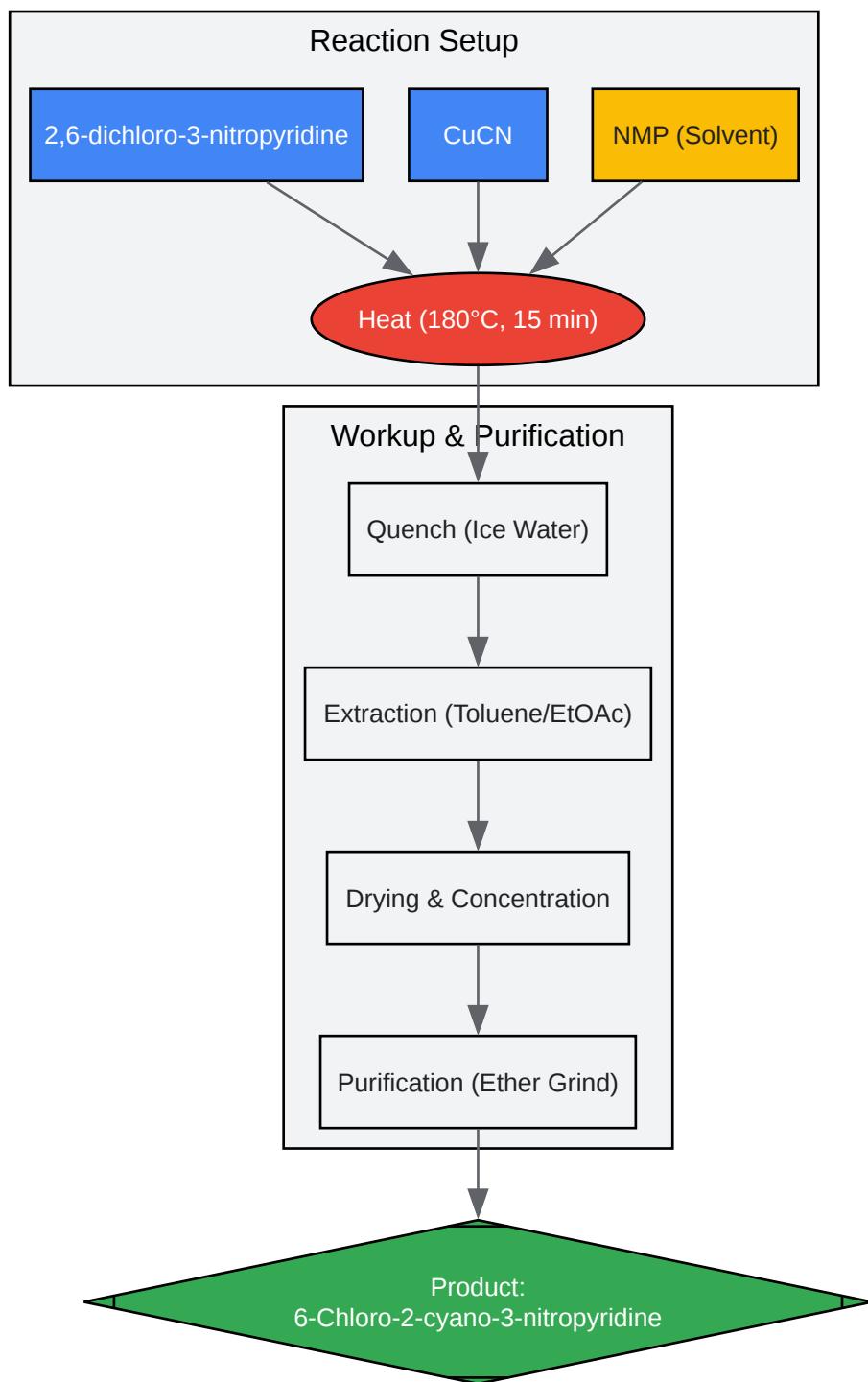
Caption: Reduction of the nitro group to an amine.

Hydrolysis of the Cyano Group

The cyano group at the 2-position can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid.[16][17] The outcome of the reaction often depends on the reaction conditions, such as temperature and reagent concentration.[16][18]

- Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen increases its electrophilicity, facilitating the attack of a weak nucleophile like water.[17][19] Vigorous conditions typically lead to the carboxylic acid.[20]
- Base-catalyzed hydrolysis: A strong nucleophile like hydroxide can directly attack the nitrile carbon.[19] Milder conditions may allow for the isolation of the intermediate amide, while more forceful conditions will produce the carboxylate salt.[16]





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